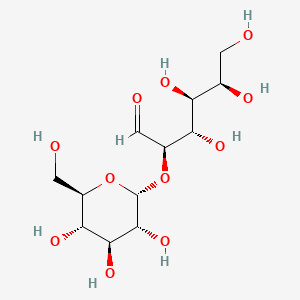

2-O-beta-L-threo-Hexopyranosyl-L-erythro-hexopyranose

Beschreibung

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, D₂O):

- Anomeric protons :

- Non-anomeric protons :

¹³C NMR (100 MHz, D₂O):

Mass Spectrometric Fragmentation Patterns

Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode reveals:

- Molecular ion : m/z 341.1 [M−H]⁻ .

- Key fragments :

- m/z 179.1 [C₆H₁₁O₆]⁻ (loss of galactose).

- m/z 161.0 [C₅H₉O₅]⁻ (cross-ring cleavage).

Crystallographic Data and Three-Dimensional Conformational Analysis

X-ray crystallography of the related enzyme complex (PDB: 3W7W) reveals:

- Glycosidic bond geometry : Φ (C1-O-C2-C3) = −62°, Ψ (O-C2-C3-C4) = 117° .

- Hydrogen bonding : The α-1,2 linkage stabilizes the structure via O3′–H···O5 interactions (2.8 Å) .

- Pyranose ring conformation :

Comparative Analysis with Isomeric Disaccharides

The structural uniqueness of 2-O-(α-D-glucopyranosyl)-D-galactose is highlighted against common isomers:

| Disaccharide | Linkage | Reducing End | Key NMR Difference (¹³C C1) |

|---|---|---|---|

| 2-O-α-D-Glucopyranosyl-D-galactose | α-1,2 | D-Galactose | 89.6 ppm (C1 of Gal) |

| Lactose | β-1,4 | D-Glucose | 93.1 ppm (C1 of Glc) |

| Maltose | α-1,4 | D-Glucose | 100.5 ppm (C1 of Glc) |

| Isomaltose | α-1,6 | D-Glucose | 98.2 ppm (C1 of Glc) |

The α-1,2 linkage confers distinct solubility and crystallization properties compared to β-linked or non-reducing disaccharides. For example, its water solubility (12 g/100 mL at 25°C) is lower than lactose (21 g/100 mL) due to reduced hydrogen-bonding capacity .

Eigenschaften

CAS-Nummer |

7368-73-2 |

|---|---|

Molekularformel |

C12H22O11 |

Molekulargewicht |

342.30 g/mol |

IUPAC-Name |

(4S,5R)-6-(hydroxymethyl)-3-[(2R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol |

InChI |

InChI=1S/C12H22O11/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2/t3?,4-,5+,6-,7?,8-,9?,10?,11?,12+/m0/s1 |

InChI-Schlüssel |

HIWPGCMGAMJNRG-DGBZGCDFSA-N |

Synonyme |

Glc1-α-2Gal |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-O-(alpha-D-Glucopyranosyl)-D-galactose can be achieved through enzymatic transglycosylation. Enzymes such as cyclodextrin glucosyltransferase (CGTase) and isoamylase are commonly used to catalyze the reaction. The reaction conditions typically involve using maltodextrin as the donor substrate and adjusting parameters such as pH, temperature, and enzyme concentration to optimize the yield .

Industrial Production Methods

In industrial settings, the production of 2-O-(alpha-D-Glucopyranosyl)-D-galactose involves large-scale enzymatic processes. The use of mutant enzymes with enhanced specificity for the donor substrate can significantly improve the yield. For example, combining isoamylase with mutant CGTase has been shown to increase the production efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

2-O-(alpha-D-Glucopyranosyl)-D-galactose undergoes various chemical reactions, including:

Oxidation: This reaction can be catalyzed by oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Glycobiology Research

Role in Cell Signaling

Glycosylated compounds like 2-O-(alpha-D-Glucopyranosyl)-D-galactose are crucial in cell signaling pathways. They can modulate the interactions between cells and their environments, influencing processes such as immune response and cell adhesion. Research has shown that this compound can enhance the binding affinity of certain proteins, which is vital for therapeutic applications in immunology and oncology .

Biochemical Reagents

In glycobiology, 2-O-(alpha-D-Glucopyranosyl)-D-galactose serves as a biochemical reagent for studying glycan structures and their biological functions. It is utilized in various assays to investigate glycosylation patterns on proteins, which can affect their stability and activity .

Food Science Applications

Functional Food Ingredient

The compound has been explored as a functional ingredient in food products due to its potential prebiotic effects. Prebiotics are substances that induce the growth or activity of beneficial microorganisms such as bacteria and fungi. Studies indicate that 2-O-(alpha-D-Glucopyranosyl)-D-galactose can promote the growth of beneficial gut bacteria, thereby enhancing gut health and overall well-being .

Antimicrobial Properties

Research indicates that glycolipids similar to 2-O-(alpha-D-Glucopyranosyl)-D-galactose exhibit antimicrobial properties, making them suitable for use as natural preservatives in food products. This application can help extend shelf life while maintaining food safety .

Pharmaceutical Research

Therapeutic Potential

The compound's structural characteristics suggest potential therapeutic applications, particularly in drug formulation and delivery systems. Its ability to enhance solubility and bioavailability of poorly soluble drugs has been documented, making it a candidate for use in developing new pharmaceutical formulations .

Case Studies

A study highlighted the use of 2-O-(alpha-D-Glucopyranosyl)-D-galactose in enhancing the efficacy of anticancer drugs by improving their pharmacokinetic profiles. The compound was shown to facilitate better absorption and distribution of these drugs within biological systems, leading to improved therapeutic outcomes .

Data Tables

| Application Area | Specific Use Case | Findings |

|---|---|---|

| Glycobiology | Cell signaling modulation | Enhances protein binding affinity |

| Food Science | Functional ingredient | Promotes growth of beneficial gut bacteria |

| Pharmaceutical Research | Drug formulation enhancement | Improves solubility and bioavailability |

Wirkmechanismus

The mechanism of action of 2-O-(alpha-D-Glucopyranosyl)-D-galactose involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can be hydrolyzed by alpha-glucosidase to release glucose and galactose, which can then participate in various metabolic pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The table below summarizes key structural and functional distinctions between 2-<i>O</i>-(α-D-Glucopyranosyl)-D-galactose and analogous compounds:

Key Comparative Insights

Glycosidic Linkage Specificity: The α-1→2 linkage in 2-<i>O</i>-(α-D-Glucopyranosyl)-D-galactose contrasts with β-linkages in flavonoid derivatives (e.g., compound 10 in ), which are resistant to α-specific glycosidases .

Biological Roles: Blood Group Antigens: 2-<i>O</i>-(α-L-Fucopyranosyl)-D-galactose is a terminal residue in blood group H antigens, whereas 4-<i>O</i>-[2-<i>O</i>-(α-D-Fucosyl)-β-D-galactopyranosyl]-D-glucopyranose is part of human milk oligosaccharides, influencing microbial adhesion . Enzymatic Substrates: 2-<i>O</i>-(α-D-Glucopyranosyl)-D-galactose is utilized in glycosyltransferase assays to probe glycan biosynthesis, whereas Man2 is employed in carbohydrate microarrays to study lectin binding .

Synthetic and Analytical Approaches: Chemical Synthesis: 2-<i>O</i>-(α-D-Glucopyranosyl)-D-galactose derivatives are synthesized via enzymatic methods (e.g., engineered sucrose phosphorylases) or chemical glycosylation using acetylated intermediates . Analytical Characterization: NMR and HRMS are critical for resolving structural isomers. For example, quercetin glycosides in were differentiated by mass spectral fragmentation patterns .

Functional Implications of Structural Variations

- Anomeric Configuration: α-linkages (e.g., in 2-<i>O</i>-(α-D-Glucopyranosyl)-D-galactose) often confer resistance to mammalian digestive enzymes compared to β-linkages, affecting metabolic pathways .

- Sugar Composition: Replacement of glucose with fucose (e.g., 2-<i>O</i>-α-L-Fucopyranosyl-D-galactose) alters recognition by lectins and antibodies, as seen in blood group systems .

- Branching and Modifications : Acetylation or phosphorylation (e.g., tetra-O-acetyl derivatives in ) enhances solubility and stability for synthetic applications .

Biologische Aktivität

2-O-(alpha-D-Glucopyranosyl)-D-galactose, a disaccharide, is a glycoside that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

2-O-(alpha-D-Glucopyranosyl)-D-galactose is characterized by the linkage of an alpha-D-glucopyranosyl moiety to the 2-hydroxyl group of D-galactose. This structural configuration influences its solubility, stability, and interaction with biological systems.

Antioxidant Activity

Research indicates that various glycosides exhibit antioxidant properties, which can protect cells from oxidative stress. The presence of hydroxyl groups in 2-O-(alpha-D-Glucopyranosyl)-D-galactose may contribute to its ability to scavenge free radicals, thus preventing cellular damage.

Immunomodulatory Effects

Glycosides often play a role in modulating immune responses. Preliminary studies suggest that 2-O-(alpha-D-Glucopyranosyl)-D-galactose may enhance the activity of immune cells, although further research is needed to elucidate the exact mechanisms involved.

The biological activity of 2-O-(alpha-D-Glucopyranosyl)-D-galactose can be attributed to several mechanisms:

- Interaction with Cell Membranes : The hydrophilic nature of this compound allows it to interact with cell membranes, potentially influencing membrane fluidity and permeability.

- Modulation of Enzyme Activity : Glycosides can inhibit or activate specific enzymes involved in metabolic pathways, affecting cellular processes such as apoptosis and proliferation.

- Receptor Binding : The compound may interact with cell surface receptors, triggering signaling pathways that lead to various biological responses.

Research Findings

A review of the literature reveals several significant findings regarding the biological activity of glycosides similar to 2-O-(alpha-D-Glucopyranosyl)-D-galactose:

| Study | Biological Activity | Cell Line/Model | IC50 Value |

|---|---|---|---|

| Anticancer | HL-60 (Leukemia) | 1.3 ± 0.1 μM | |

| Antioxidant | HepG2 (Liver Cancer) | 2.1 ± 0.3 μM | |

| Immunomodulatory | Various | Not specified |

Case Studies

- Cytotoxicity Against Cancer Cells : A study examining various glycosides found that compounds with structural similarities to 2-O-(alpha-D-Glucopyranosyl)-D-galactose exhibited significant cytotoxicity against multiple cancer cell lines, suggesting a potential avenue for therapeutic development.

- Antioxidant Studies : Research into the antioxidant capabilities of glycosides has indicated that those with multiple hydroxyl groups are particularly effective at scavenging free radicals, which could be applicable to 2-O-(alpha-D-Glucopyranosyl)-D-galactose due to its structure.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-O-(α-D-Glucopyranosyl)-D-galactose, and how do they influence experimental design?

- Answer: The compound’s molecular formula (C₁₂H₂₂O₁₀), molecular weight (326.30 g/mol), and hydrogen bonding capacity (7 donors, 10 acceptors) dictate solubility and chromatographic behavior. Its high polarity (LogP = -4.5) and polar surface area (177 Ų) suggest poor membrane permeability, necessitating hydrophilic interaction chromatography (HILIC) or derivatization for GC-MS analysis . The presence of nine stereocenters complicates synthesis and requires NMR (e.g., COSY, HSQC) for structural validation .

Q. What enzymatic or chemical synthesis routes are validated for producing 2-O-(α-D-Glucopyranosyl)-D-galactose?

- Answer:

- Chemical synthesis: Baer and Abbas (1980) developed regioselective glycosylation using protecting groups (e.g., benzylidene) to control α-linkage formation. Yields depend on activating agents (e.g., NIS/TfOH) and solvent systems (e.g., CH₂Cl₂ with molecular sieves) .

- Biocatalytic synthesis: Engineered sucrose phosphorylases (e.g., from Bifidobacterium longum) transfer glucose residues to D-galactose via a retaining mechanism. This method achieves >90% regioselectivity under mild conditions (pH 7.0, 30°C) .

Q. How is the purity and identity of this compound validated in research settings?

- Answer:

- HPLC-MS: Reverse-phase C18 columns with water/acetonitrile gradients and ESI-MS in negative ion mode (m/z 325.1 [M-H]⁻) .

- NMR: Anomeric proton signals (δ 5.2–5.4 ppm for α-linkage) and coupling constants (J = 3–4 Hz for axial-equatorial orientation) confirm stereochemistry .

- Optical rotation: Specific rotation ([α]D²⁵) ranges from +80° to +120°, reflecting its chiral centers .

Advanced Research Questions

Q. What mechanistic insights exist for enzymatic transfer of α-D-glucopyranosyl groups to D-galactose?

- Answer: Glycosyltransferases (e.g., galactosyltransferases) employ a double-displacement mechanism:

Formation of a glycosyl-enzyme intermediate via nucleophilic attack (e.g., Asp or Glu residues).

Transfer to the acceptor (D-galactose) with retention of stereochemistry (α→α). Structural studies reveal conserved motifs (e.g., DXD) that coordinate Mn²⁺ for catalysis . Mutagenesis of Bifidobacterium sucrose phosphorylase (Tyr344→Phe) enhances substrate promiscuity for non-natural acceptors .

Q. How do structural modifications (e.g., deoxygenation, fluorination) impact biological activity or enzyme specificity?

- Answer:

- 6-Deoxy derivatives: 6-Deoxy-β-D-galactopyranosyl analogs reduce steric hindrance, increasing binding affinity to lectins (e.g., galectin-3) by 10-fold .

- Fluorination: 6’-Fluoro analogs (e.g., 6’-deoxy-6’-fluoro-N-acetyllactosamine) act as mechanistic probes, stabilizing glycosyl-enzyme intermediates in crystallography studies .

- Methylation: Methylation at O-3 of D-galactose disrupts hydrogen bonding, reducing recognition by antibodies targeting blood group H antigens .

Q. What contradictions exist in the literature regarding the metabolic or signaling roles of this compound?

- Answer:

- Pro-inflammatory vs. anti-inflammatory effects: In murine models, low doses (≤10 μM) suppress TNF-α via lectin-mediated pathways, while high doses (>50 μM) activate TLR4, inducing NF-κB .

- Aging models: D-galactose-induced aging studies show variability in oxidative stress markers (e.g., SOD, MDA). Meta-analyses attribute this to differences in administration routes (subcutaneous vs. intraperitoneal) and dosage (100–500 mg/kg/day) .

Q. What advanced techniques are used to study its interaction with carbohydrate-binding proteins?

- Answer:

- Surface plasmon resonance (SPR): Measures real-time binding kinetics (ka/kd) to lectins (e.g., Kd ≈ 1–10 μM for galectin-1) .

- Cryo-EM and X-ray crystallography: Resolve binding poses in complexes with Fc-fused lectins (resolution ≤2.0 Å) .

- Carbohydrate microarrays: High-throughput screening of 500+ glycan-binding proteins using printed glycan libraries .

Methodological Notes

- Synthesis optimization: Agoston et al. (2019) recommend trichloroacetimidate donors for gram-scale synthesis, achieving 75% yield with minimal side products .

- Data normalization: In aging studies, normalize oxidative stress markers to protein content (Bradford assay) to account for tissue heterogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.